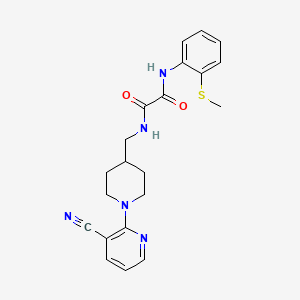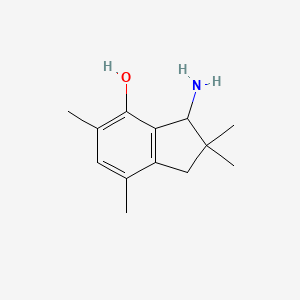
3-Amino-2,2,5,7-tetramethyl-2,3-dihydro-1H-inden-4-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2,2,5,7-tetramethyl-2,3-dihydro-1H-inden-4-OL is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.3 g/mol . This compound is characterized by its unique structure, which includes an indene backbone with multiple methyl groups and an amino group. It is primarily used in research and development settings and is not intended for human or veterinary use .
Métodos De Preparación
The synthesis of 3-Amino-2,2,5,7-tetramethyl-2,3-dihydro-1H-inden-4-OL can be achieved through various synthetic routes. One common method involves the reaction of appropriate starting materials under specific conditions to form the desired compound. The exact synthetic route and reaction conditions can vary, but typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions
Análisis De Reacciones Químicas
3-Amino-2,2,5,7-tetramethyl-2,3-dihydro-1H-inden-4-OL can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but can include oxidized or reduced derivatives of the original compound, as well as substituted products where the amino or hydroxyl groups have been replaced by other functional groups.
Aplicaciones Científicas De Investigación
3-Amino-2,2,5,7-tetramethyl-2,3-dihydro-1H-inden-4-OL has a range of scientific research applications. In chemistry, it is used as a reference standard and in the development of new synthetic methodologies . In biology and medicine, it may be used in studies investigating the biological activity of indene derivatives, including their potential antibacterial, antifungal, and anticancer properties . Additionally, this compound can be used in industrial research to develop new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Amino-2,2,5,7-tetramethyl-2,3-dihydro-1H-inden-4-OL is not well-documented in the literature. like other indene derivatives, it is likely to interact with various molecular targets and pathways within biological systems. These interactions may involve binding to specific enzymes or receptors, leading to changes in cellular function and activity. Further research is needed to fully elucidate the molecular targets and pathways involved in the compound’s effects.
Comparación Con Compuestos Similares
3-Amino-2,2,5,7-tetramethyl-2,3-dihydro-1H-inden-4-OL can be compared to other similar compounds, such as 2,3-dihydro-1H-inden-1-one derivatives . These compounds share a similar indene backbone but differ in their functional groups and substitution patterns. The unique structure of this compound, with its multiple methyl groups and amino group, distinguishes it from other indene derivatives and may contribute to its specific chemical and biological properties.
Propiedades
IUPAC Name |
3-amino-2,2,5,7-tetramethyl-1,3-dihydroinden-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-7-5-8(2)11(15)10-9(7)6-13(3,4)12(10)14/h5,12,15H,6,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILOGAPAAPBBCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1CC(C2N)(C)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
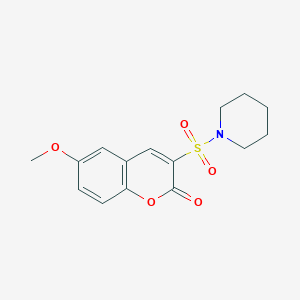
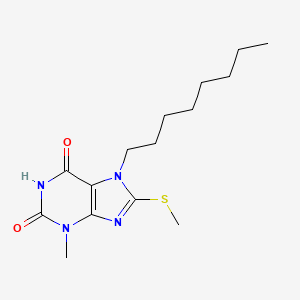
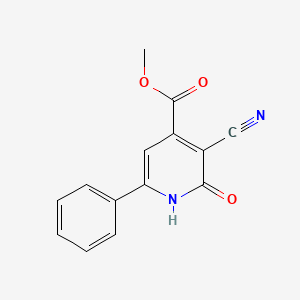
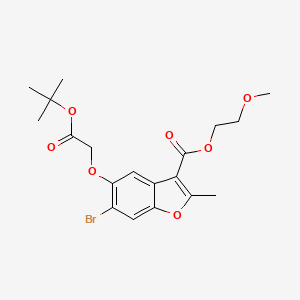
![N-(3,5-dimethoxyphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2949328.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2949331.png)
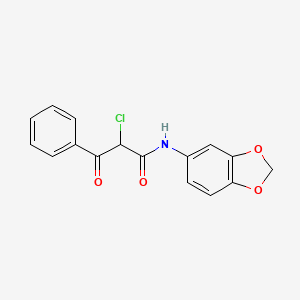
![ethyl 4,5-dimethyl-2-[2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)acetamido]thiophene-3-carboxylate](/img/structure/B2949337.png)
![2-cyclopentyl-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2949338.png)
![3-amino-6-(dimethylamino)-1-(4-methylphenyl)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B2949339.png)
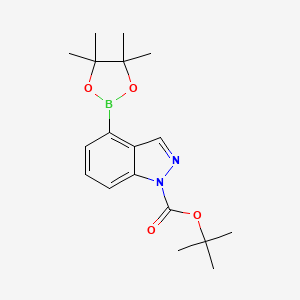
![(Z)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2949341.png)
![2-[(2-methylphenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2949342.png)
